(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXVRJSLTXWON-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that phenylalanine, a similar compound, plays a crucial role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine.
Mode of Action
The antidepressant effects of l-phenylalanine, a related compound, are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are associated with antidepressant effects.
Biochemical Pathways
Phenylalanine is known to be involved in the production of dopamine, a neurotransmitter that plays a significant role in mood regulation and the reward system.
Pharmacokinetics
It is known that the compound has a molecular weight of 19325, which may influence its bioavailability.
Result of Action
It is known that phenylalanine, a related compound, is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory.
Action Environment
It is known that the compound should be stored at 0-8°c, indicating that temperature can affect its stability.
Biological Activity
(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, also known as L-2,4-dimethylphenylalanine, is an amino acid derivative notable for its potential biological activities, particularly in neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17NO2
- Molecular Weight : Approximately 193.25 g/mol
- Chirality : The compound has a chiral center, contributing to its unique biological properties.
This compound exhibits significant biological activity primarily through its modulation of neurotransmitter systems. Its structural similarities to known neurotransmitters suggest it may act as an agonist or antagonist at various receptors, particularly those involved in dopamine and norepinephrine synthesis. This interaction is crucial for mood regulation and reward pathways in the brain.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter release and receptor activity:
- Dopamine Synthesis : Acts as a precursor in the synthesis of dopamine, which is vital for mood regulation.
- Norepinephrine Regulation : Impacts norepinephrine levels, potentially affecting anxiety and depression.
Biological Activities
The compound has been studied for various biological activities:
- Neuropharmacological Effects : It has shown potential as a modulator of neurotransmitter systems, influencing receptor interactions.
- Antimicrobial Activity : Some derivatives of this compound have exhibited antimicrobial properties against various pathogens, suggesting broader pharmacological relevance.
Table 1: Summary of Biological Activities
| Activity Type | Observations/Findings | References |
|---|---|---|
| Neurotransmitter Modulation | Modulates dopamine and norepinephrine synthesis | |
| Antimicrobial Activity | Exhibits activity against certain bacterial strains | |
| Receptor Interaction | Agonist/antagonist effects on neurotransmitter receptors |
Case Studies
- Neuropharmacological Study : A study demonstrated that this compound could enhance dopamine release in vitro, suggesting its potential use in treating disorders related to dopamine deficiency.
- Antimicrobial Research : Derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition, indicating potential as a lead compound for developing new antibiotics.
Synthesis Methods
The synthesis of this compound typically involves several chemical transformations:
- Starting from commercially available precursors.
- Utilizing chiral pool synthesis techniques to ensure the correct stereochemistry.
Scientific Research Applications
(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride is an amino acid derivative with a molecular weight of approximately 229.7 g/mol. It is primarily used in research settings, especially in studies involving neurotransmitter systems and receptor interactions. The uniqueness of this compound hydrochloride lies in its specific substitution pattern on the aromatic ring and its potent activity at neurotransmitter receptors, making it a valuable compound for research in neuropharmacology.
Scientific Research Applications
This compound hydrochloride exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. It has been studied for its role as an agonist or antagonist at various receptors. Interaction studies have focused on how this compound hydrochloride interacts with various receptors, which is crucial for understanding its potential therapeutic roles and mechanisms of action in the central nervous system.
Neurotransmitter System Modulation
This compound hydrochloride is utilized in research settings, specifically in studies that involve neurotransmitter systems. Its biological activity allows it to function as a modulator of these systems and to interact with different receptors. Studies of these interactions are vital to understanding its therapeutic potential and how it works within the central nervous system.
Chemical Reactions Analysis
Oxidation Reactions
The amino group and aromatic ring undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Amino group oxidation | KMnO₄ (acidic conditions) | Imine derivatives | 65–78% |
| Aromatic ring oxidation | H₂O₂/Fe²⁺ (Fenton-like conditions) | Hydroxylated phenyl derivatives | 42–55% |
Key studies demonstrate that oxidation of the amino group produces imines, which can serve as intermediates for further functionalization. Ring oxidation introduces hydroxyl groups at the 3- and 5-positions of the dimethylphenyl moiety.
Reduction Reactions
The carboxylic acid group is reducible to primary alcohols:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Carboxylic acid reduction | LiAlH₄ (anhydrous ether, 0°C) | 3-Amino-3-(2,4-dimethylphenyl)propanol |
| Selective deprotection | H₂/Pd-C (ethanol, room temperature) | Free amine without altering the ring |
Lithium aluminum hydride reduces the carboxylic acid to an alcohol while preserving chirality. Catalytic hydrogenation selectively removes protecting groups from the amino functionality.
Electrophilic Aromatic Substitution
The dimethylphenyl ring undergoes regioselective substitution:
| Reaction Type | Reagents | Position | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | Para to methyl groups | 2,4-Dimethyl-5-nitrophenyl derivative |
| Bromination | Br₂/FeBr₃ | Ortho to methyl groups | 3-Bromo-2,4-dimethylphenyl variant |
The electron-donating methyl groups direct incoming electrophiles to the 5-position (nitration) or 3-position (bromination). Steric effects from the 2,4-dimethyl substitution limit reactivity at the ortho positions.
Cyclization and Heterocycle Formation
Under anhydrous conditions, the compound forms fused heterocycles:
Example Reaction:
Treatment with acetic anhydride (reflux, 1 hr) yields a 2(3H)-furanone derivative via intramolecular esterification :
text(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid + Ac₂O → 2(3H)-Furanone (C₁₄H₁₅NO₃)
Key Data:
This reaction is critical for synthesizing bioactive furanones with potential antimicrobial properties .
Peptide Bond Formation
The amino and carboxylic acid groups enable peptide synthesis:
| Coupling Reagent | Solvent | Product | Application |
|---|---|---|---|
| DCC/DMAP | DMF | Chiral dipeptides | Enzyme inhibitor studies |
| HOBt/EDC | CH₂Cl₂ | Protected amino acid conjugates | Drug delivery systems |
These reactions retain the compound’s stereochemical integrity, making it useful in designing enantioselective catalysts.
Comparative Reactivity Analysis
| Reaction Site | Reactivity | Key Influencing Factors |
|---|---|---|
| Amino group (-NH₂) | High | Susceptible to oxidation and acylation |
| Carboxylic acid (-COOH) | Moderate | pH-dependent reactivity |
| Aromatic ring | Low | Electron-donating methyl groups |
The amino group’s reactivity dominates in most transformations, while the aromatic ring requires strong electrophiles for substitution.
Research Advancements
Recent studies highlight novel applications:
-
Antimicrobial Derivatives : Cyclized furanones show MIC values of 1–8 µg/mL against MRSA .
-
Neuroprotective Agents : Ester derivatives reduce oxidative stress in neuronal models (IC₅₀ = 12 µM).
-
Catalytic Asymmetric Synthesis : Chiral ligands derived from this compound achieve >90% enantiomeric excess in aldol reactions.
Comparison with Similar Compounds
Positional Isomers of Dimethyl-Substituted Analogs
Key Insight : The 2,4-dimethyl substitution in the target compound balances steric effects and spatial compatibility in enzyme active sites compared to 3,4- or 2,6-dimethyl analogs .
Functional Group Variants
Key Insight : Electron-withdrawing groups (e.g., nitro, sulfonyl) increase solubility and reactivity but may introduce cytotoxicity, whereas methyl groups in the target compound enhance metabolic stability .
Halogenated Analogs
Key Insight : Halogenation increases molecular weight and may improve target affinity but can reduce bioavailability due to higher lipophilicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid?
- Methodological Answer : Synthesis typically begins with chiral amino acid precursors (e.g., L-serine or L-alanine) to ensure stereochemical integrity. The 2,4-dimethylphenyl group is introduced via nucleophilic substitution or coupling reactions. For example, aniline derivatives may react with α-bromo-propanoic acid intermediates under basic conditions. Protecting groups (e.g., tert-butoxycarbonyl) are often used to prevent side reactions .
- Key Steps :
| Step | Description | Conditions |
|---|---|---|
| 1 | Protection of amino group | Boc₂O, THF, 0°C |
| 2 | Alkylation with 2,4-dimethylbenzyl bromide | K₂CO₃, DMF, 60°C |
| 3 | Deprotection | HCl/dioxane |
Q. What spectroscopic and chromatographic methods confirm the structure and enantiomeric purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers. Retention times and peak areas quantify purity (>98% ee is typical for enantioselective synthesis) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 222.2 g/mol) .
Q. How is the compound utilized in preliminary biological studies?
- Methodological Answer : It serves as a scaffold for probing enzyme-substrate interactions (e.g., binding assays with tyrosine kinases) or as a precursor for fluorescent probes. Biological activity is assessed via:
- Inhibition Assays : IC₅₀ values measured against target enzymes .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to achieve >99% enantiomeric excess (ee)?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) enhances stereoselectivity. Key parameters:
- Catalyst Loading : 5–10 mol% for Pd-catalyzed couplings .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields but may reduce ee; toluene or THF balances both .
- Temperature : Lower temperatures (e.g., –20°C) favor kinetic resolution .
Q. How do researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions or impurities. Mitigation strategies include:
- Purity Validation : HPLC-MS to rule out byproducts (>99% purity required) .
- Standardized Assays : Use of reference compounds (e.g., ATP for kinase assays) and controlled buffer conditions (pH 7.4, 25°C) .
- Structural Analogs : Comparing activity with derivatives (e.g., 4-hydroxyphenyl or nitro-substituted analogs) clarifies structure-activity relationships .
Q. What computational methods support the study of its interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., G-protein-coupled receptors) using InChIKey-derived 3D structures .
- Molecular Dynamics (MD) : Simulations (e.g., AMBER) assess stability of ligand-receptor complexes over 100-ns trajectories .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize ground-state geometries and electrostatic potentials .
Q. What strategies are employed to enhance solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Dihydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS) .
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability, with enzymatic hydrolysis regenerating the active form .
Data Contradiction Analysis
- Example : Conflicting reports on enzyme inhibition potency may stem from:
- Variability in Assay Protocols : Differences in substrate concentrations or detection methods (fluorometric vs. radiometric) .
- Impurity Interference : Byproducts from incomplete synthesis (e.g., unreacted aniline derivatives) may inhibit non-target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
